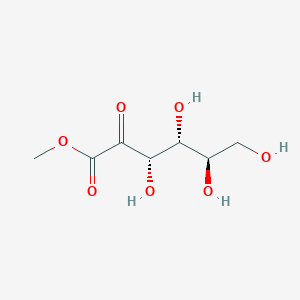![molecular formula C11H13I2NO2 B13735572 4-[bis(2-iodoethyl)amino]benzoic acid CAS No. 2045-13-8](/img/structure/B13735572.png)
4-[bis(2-iodoethyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-iodoethyl)amino]benzoic acid is a chemical compound with the molecular formula C11H13I2NO2 and a molecular weight of 445.035 g/mol It is characterized by the presence of two iodine atoms attached to ethyl groups, which are further connected to an amino group on a benzoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-iodoethyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-iodoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and efficiency, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(2-iodoethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-iodoethyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties, including as a prodrug in gene therapy.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[bis(2-iodoethyl)amino]benzoic acid involves its interaction with specific molecular targets. In gene therapy, for example, it acts as a prodrug that is activated by enzymes such as carboxypeptidase G2. This activation leads to the release of cytotoxic agents that target tumor cells, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzoic acid
- 3-Fluoro-4-[bis(2-chloroethyl)amino]benzoic acid
- 3,5-Difluoro-4-[bis(2-iodoethyl)amino]benzoic acid
Uniqueness
4-[Bis(2-iodoethyl)amino]benzoic acid is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro and fluoro analogs. These properties include higher atomic mass and different reactivity patterns, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
2045-13-8 |
|---|---|
Molekularformel |
C11H13I2NO2 |
Molekulargewicht |
445.03 g/mol |
IUPAC-Name |
4-[bis(2-iodoethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13I2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |
InChI-Schlüssel |
HOGVYLWCAKYXPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)N(CCI)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


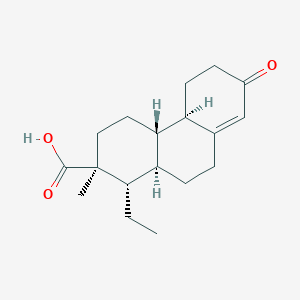
![ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate](/img/structure/B13735501.png)

![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B13735510.png)
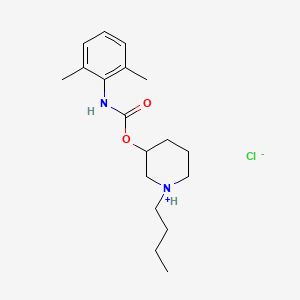

![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
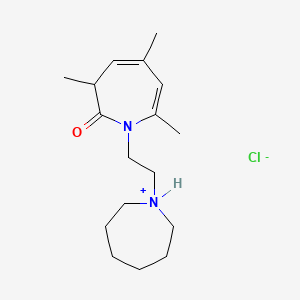
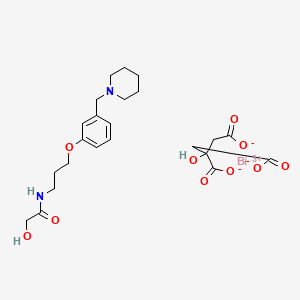

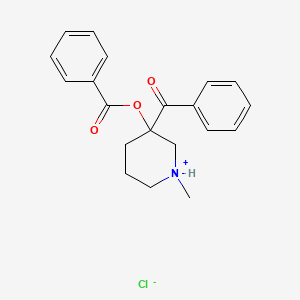
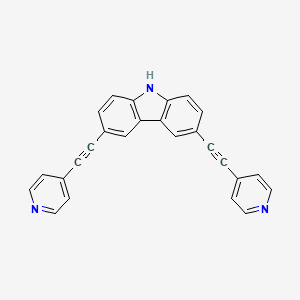
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
